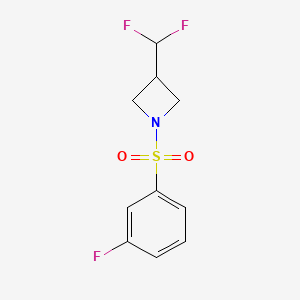
3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a fluorophenyl sulfonyl group, and an azetidine ring
Aplicaciones Científicas De Investigación
3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be utilized in the development of advanced materials with unique properties.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological targets.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific conditions.
Attachment of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be attached through sulfonylation reactions using suitable sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: The compound can interact with receptors, altering their signaling pathways.
Interference with Cellular Processes: It can affect cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-1-((3-fluorophenyl)sulfonyl)azetidine
- 3-(Difluoromethyl)-1-((4-fluorophenyl)sulfonyl)azetidine
- 3-(Difluoromethyl)-1-((3-chlorophenyl)sulfonyl)azetidine
Uniqueness
3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(3-fluorophenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c11-8-2-1-3-9(4-8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVKRMIDGABFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2778185.png)
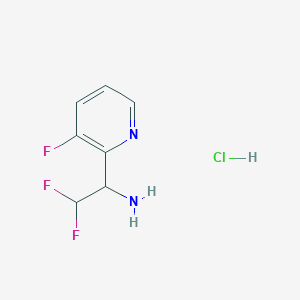

![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-2-heptyn-1-ol](/img/structure/B2778188.png)
![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2778190.png)
![2-[(4-bromophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2778191.png)
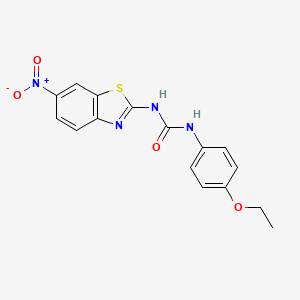
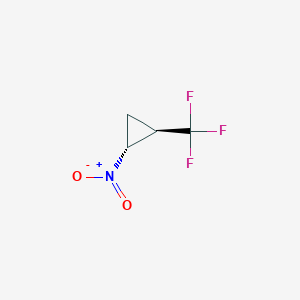

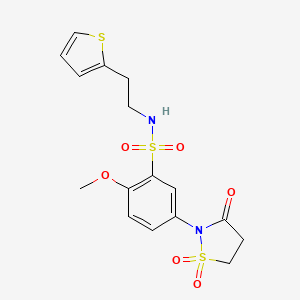
![N-(4-bromo-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2778202.png)
![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2778205.png)
